1H and 13C NMR spectra analysis of bis(3,4-dimethoxyphenyl)methanone
1H and 13C NMR spectra analysis of bis(3,4-dimethoxyphenyl)methanone
In-Depth Technical Guide: Structural Elucidation of Bis(3,4-dimethoxyphenyl)methanone via 1H and 13C NMR Spectroscopy
Executive Summary & Molecular Architecture
Bis(3,4-dimethoxyphenyl)methanone, commonly referred to as 3,3',4,4'-tetramethoxybenzophenone, is a symmetric diarylmethanone derivative with significant utility in medicinal chemistry, materials science, and as a precursor for biologically active heterocycles[1]. As a core pharmacophore and synthetic intermediate, verifying its structural integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation.
The structural framework of bis(3,4-dimethoxyphenyl)methanone ( C17H18O5 ) consists of two identical 3,4-dimethoxyphenyl rings flanking a central carbonyl group. Because the molecule exhibits C2v symmetry (on the NMR timescale due to rapid rotation around the aryl-carbonyl bonds), the two aromatic rings are magnetically equivalent[2].
Causality Insight: This symmetry fundamentally simplifies the NMR spectra. Instead of 18 distinct protons and 17 distinct carbons, the spectra collapse into 5 distinct proton environments and 8 distinct carbon environments. This magnetic equivalence serves as the first diagnostic marker of the compound's purity and structural identity.
Structural Causality in 1H NMR Spectroscopy
The 1H NMR spectrum of bis(3,4-dimethoxyphenyl)methanone in CDCl3 is characterized by a classic AMX spin system in the aromatic region, alongside intense aliphatic singlets for the methoxy groups[3].
Table 1: 1H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| H-2 | 7.44 | Doublet (d) | 1.8 | 2H | Deshielded by C=O anisotropy; meta-coupling to H-6. |
| H-6 | 7.39 | Doublet of doublets (dd) | 8.3, 2.0 | 2H | Deshielded by C=O; ortho-coupling to H-5, meta to H-2. |
| H-5 | 6.91 | Doublet (d) | 8.3 | 2H | Shielded by adjacent OMe; ortho-coupling to H-6. |
| 3-OCH 3 | 3.97 | Singlet (s) | - | 6H | Highly deshielded aliphatic; adjacent to electronegative O. |
| 4-OCH 3 | 3.95 | Singlet (s) | - | 6H | Highly deshielded aliphatic; adjacent to electronegative O. |
Mechanistic Causality of Chemical Shifts:
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Aromatic Protons (H-2, H-5, H-6): The central carbonyl group acts as a strong electron-withdrawing group (EWG) via resonance and inductive effects, highly deshielding the ortho positions (H-2 and H-6). Consequently, H-2 and H-6 resonate downfield at 7.44 ppm and 7.39 ppm, respectively[2]. H-2 appears as a fine doublet due to long-range meta-coupling ( 4J≈1.8 Hz) with H-6[3]. H-6 exhibits a doublet of doublets due to ortho-coupling with H-5 ( 3J≈8.3 Hz) and meta-coupling with H-2[2]. Conversely, H-5 is ortho to the electron-donating methoxy group, shielding the nucleus and shifting its resonance upfield to 6.91 ppm[3].
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Methoxy Protons: The two methoxy groups on each ring are chemically distinct (meta vs. para to the carbonyl). They appear as two sharp, closely spaced singlets at 3.97 ppm and 3.95 ppm, each integrating to 6 protons (accounting for both symmetric rings)[2].
Electronic Environment and 13C NMR Chemical Shifts
The 13C NMR spectrum provides a direct map of the carbon skeleton. The broad chemical shift range (56 to 194 ppm) reflects the diverse electronic environments within the molecule[2].
Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3 )
| Carbon Type | Chemical Shift ( δ , ppm) | Assignment Rationale |
| C=O (Carbonyl) | 194.4 | Extreme deshielding due to sp2 hybridization and electronegative oxygen. |
| C-3 (Ar-O) | 152.5 | Deshielded by directly attached electronegative oxygen atom. |
| C-4 (Ar-O) | 148.7 | Deshielded by directly attached electronegative oxygen atom. |
| C-1 (Ar-C=O) | 130.6 | Quaternary carbon, deshielded by adjacent carbonyl group. |
| C-6 (Ar-CH) | 124.7 | Aromatic methine, least shielded by methoxy resonance effects. |
| C-2 (Ar-CH) | 112.1 | Aromatic methine, highly shielded by ortho-methoxy group. |
| C-5 (Ar-CH) | 109.6 | Aromatic methine, highly shielded by ortho-methoxy group. |
| OCH 3 (Methoxy) | 56.0 | Aliphatic carbons attached to oxygen; signals often overlap. |
Mechanistic Causality of Chemical Shifts: The ketone carbonyl carbon at 194.4 ppm is the most deshielded nucleus due to the strong polarization of the C=O π -bond[2]. The aromatic carbons attached to oxygen (C-3 and C-4) resonate at 152.5 and 148.7 ppm, driven by the inductive electron-withdrawing effect of the oxygen atoms[2]. The unsubstituted aromatic carbons (C-2, C-5, C-6) show a wide dispersion (109.6 to 124.7 ppm). C-2 and C-5 are highly shielded by the resonance electron-donating effect (+R) of the adjacent methoxy groups, pushing them upfield to ~110-112 ppm[2].
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity data that can withstand peer review and regulatory scrutiny, the following self-validating experimental workflow must be strictly adhered to.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15-20 mg of bis(3,4-dimethoxyphenyl)methanone in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl3 provides a deuterium lock signal to stabilize the magnetic field ( B0 ) during acquisition, while TMS serves as an internal standard (0.00 ppm) for precise chemical shift referencing.
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Probe Tuning and Matching: Insert the NMR tube into the spectrometer (e.g., 400 MHz or 500 MHz). Tune the probe specifically for the Larmor frequencies of 1H and 13C.
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Causality: Optimal tuning maximizes power transfer to the sample, ensuring the highest possible Signal-to-Noise Ratio (SNR).
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Locking and Shimming: Lock the spectrometer to the 2H resonance of CDCl3 . Perform gradient shimming (Z0, Z1, Z2) until the lock level is maximized and stable.
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Self-Validation: Check the residual CHCl3 peak at 7.26 ppm. A perfectly symmetric, narrow Lorentzian line shape ( <1.0 Hz width at half-height) validates a homogeneous magnetic field.
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1H NMR Acquisition: Execute a standard 1D 1H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1-2 seconds and acquire 16-64 scans.
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Causality: A 30-degree pulse angle combined with a 1-2s delay ensures complete T1 relaxation for accurate proton integration.
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13C{1H} NMR Acquisition: Execute a proton-decoupled 13C pulse sequence (e.g., zgpg30) using WALTZ-16 decoupling. Set D1 to 2-3 seconds and acquire 512-1024 scans.
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Causality: 13C nuclei have low natural abundance (1.1%) and longer T1 relaxation times (especially quaternary carbons like C=O and C-1). Increasing D1 and the number of scans is critical for resolving the quaternary carbon signals[2].
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Data Processing: Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction, followed by baseline correction.
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Self-Validation: Verify that the TMS peak is exactly at 0.00 ppm and the central peak of the CDCl3 triplet in the 13C spectrum is centered at 77.16 ppm.
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Workflow Visualization
The following diagram maps the logical progression of the NMR acquisition and validation protocol.
Experimental workflow for 1H and 13C NMR acquisition and self-validation.
References
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Title: One-Pot, Three-Component Approach to Diarylmethylphosphonates: A Direct Entry to Polycyclic Aromatic Systems Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: One-Pot Synthesis of Diarylmethanones through Palladium-Catalyzed Sequential Coupling and Aerobic Oxidation of Aryl Bromides with Acetophenone as a Latent Carbonyl Donor Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Bis(3,4-dimethoxyphenyl)methanone | C17H18O5 | CID 223042 Source: PubChem - NIH URL: [Link]
